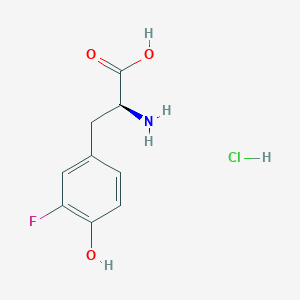

3-Fluoro-L-tyrosine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

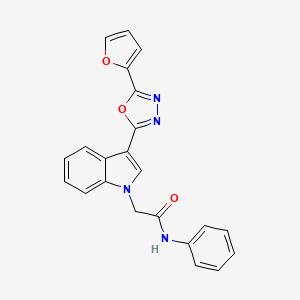

3-Fluoro-L-tyrosine is a solid compound that belongs to the phenylpropanoic acids . These are compounds whose structure contains a benzene ring conjugated to a propanoic acid . It targets the protein superoxide dismutase [mn], mitochondrial .

Synthesis Analysis

The enzymatic synthesis of fluorinated compounds has been a topic of interest in recent years . A process was developed where o-fluorophenol was transformed into 3-fluoro-l-tyrosine by Tyrosine Phenol-Lyase (TPL) and the space–time yield reached 4.2 g/L/h in fed-batch fermentation .Molecular Structure Analysis

The molecular formula of 3-Fluoro-L-tyrosine is C9H10FNO3 . The average molecular weight is 199.179 . The structure contains a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis

Both 2-fluoro-L-tyrosine and 3-fluoro-L-tyrosine produce fluoride ion in reactions with tyrosinase . Oxygenation of 2-fluoro-L-tyrosine results in 6-fluoro-L-dopa, while 3-fluoro-L-tyrosine gives 5-fluoro-L-dopa .Physical And Chemical Properties Analysis

3-Fluoro-L-tyrosine is a white to light gray to light yellow powder to crystal . The specific rotation [a]20/D is -7.0 to -10.0 deg (C=1, 1mol/L HCl) .Applications De Recherche Scientifique

Pharmaceuticals and Medicine

Fluorine atoms, such as those in 3-Fluoro-L-tyrosine hydrochloride, are prevalent in drugs that lower cholesterol, relieve asthma, and treat anxiety disorders . The fluorine atom’s size, electronegativity, and ability to block metabolic oxidation sites can improve the chemical properties of various medications .

Imaging Applications

3-Fluoro-L-tyrosine hydrochloride can be used in imaging applications. The incorporation of fluorine atoms into small molecules can enhance their application as imaging agents . Radiolabeled fluorine atoms are used for PET imaging in the early detection of diseases .

Dye Scaffolds

The fluorine atom can be incorporated into dye scaffolds such as fluorescein/rhodamine, coumarin, BODIPY, carbocyanine, and squaraine dyes . The presence of fluorine contributes to the application of these dyes as imaging agents .

Protein Targeting

3-Fluoro-L-tyrosine hydrochloride targets the protein superoxide dismutase [Mn], mitochondrial . This could have implications in the study of diseases related to this protein.

Amino Acids and Peptide Synthesis

As an amino acid derivative, 3-Fluoro-L-tyrosine hydrochloride can be used in the synthesis of peptides . This could be useful in the development of new therapeutic peptides.

Fluorination Reagents

3-Fluoro-L-tyrosine hydrochloride can serve as a fluorination reagent . Fluorination is a common process in the pharmaceutical industry, used to modify the properties of drug molecules.

Mécanisme D'action

Target of Action

The primary target of 3-Fluoro-L-tyrosine hydrochloride, also known as (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride, is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress.

Mode of Action

3-Fluoro-L-tyrosine hydrochloride interacts with its target, the protein superoxide dismutase [mn], mitochondrial . .

Biochemical Pathways

It is known that the compound can be biologically incorporated into proteins in place of tyrosine . This suggests that it may influence various biochemical pathways where tyrosine is involved.

Result of Action

Given its ability to be incorporated into proteins in place of tyrosine , it is likely that it could have wide-ranging effects on cellular function.

Safety and Hazards

Orientations Futures

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXXWLYNNMJUHP-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-L-tyrosine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2618767.png)

![Methyl 2-(4'-pentyl[1,1'-biphenyl]-4-yl)acetate](/img/structure/B2618769.png)

![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2618770.png)

![6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618771.png)

![Methyl 4-((4-oxo-9-(pyridin-4-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2618775.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2618778.png)

![N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2618779.png)

![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[1-(naphthalen-1-ylmethyl)indol-3-yl]prop-2-enamide](/img/structure/B2618784.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2618786.png)